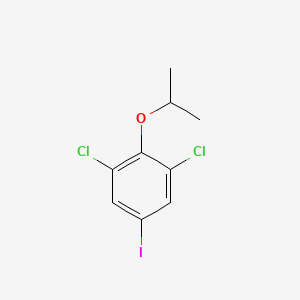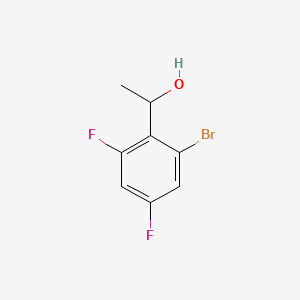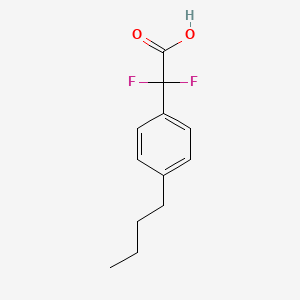
1,3-Dichloro-5-iodo-2-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-iodo-2-isopropoxybenzene can be synthesized through a multi-step process involving the following key steps:
-
Halogenation: : The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). Iodination can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
-
Isopropoxylation: : The introduction of the isopropoxy group can be achieved through a nucleophilic substitution reaction. This can be done by reacting the halogenated benzene derivative with isopropyl alcohol (C3H8O) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isopropoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium iodide (KI).
-
Oxidation Reactions: : The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for this purpose.
-
Reduction Reactions: : The compound can undergo reduction reactions to remove halogen atoms or reduce the isopropoxy group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium iodide (KI), and other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Dehalogenated benzene derivatives and alcohols.
科学的研究の応用
1,3-Dichloro-5-iodo-2-isopropoxybenzene has several scientific research applications, including:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions on a benzene ring.
-
Biology: : The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated structure is of interest in the design of enzyme inhibitors and receptor ligands.
-
Medicine: : Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 1,3-Dichloro-5-iodo-2-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1,3-Dichloro-5-iodobenzene: Similar structure but without the isopropoxy group, affecting its solubility and reactivity.
1,3-Dichloro-2-isopropoxybenzene: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding.
Uniqueness
1,3-Dichloro-5-iodo-2-isopropoxybenzene is unique due to the presence of both halogen atoms and the isopropoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
特性
分子式 |
C9H9Cl2IO |
|---|---|
分子量 |
330.97 g/mol |
IUPAC名 |
1,3-dichloro-5-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
InChIキー |
KZCWOVOPAUNILA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)


![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)



![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)
![N-(2-Methylphenyl)-2-[(4-methylphenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B13904677.png)
